molecular formula C24H21FN2O2 B2509988 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 862485-09-4

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B2509988
CAS No.: 862485-09-4
M. Wt: 388.442
InChI Key: HHHVBKKFHYKREO-UHFFFAOYSA-N
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Description

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a hybrid molecule combining a benzo[f]chromen-3-one core with a 4-(4-fluorophenyl)piperazine moiety linked via a methylene bridge. This structure is designed to leverage the pharmacological properties of both chromenone derivatives (known for anti-inflammatory, anticancer, and CNS activities) and arylpiperazines (notable for targeting serotonin and dopamine receptors) .

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-5-17-3-1-2-4-21(17)24(18)22/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVBKKFHYKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorophenyl)piperazine, which is synthesized by reacting piperazine with 4-fluoronitrobenzene under reducing conditions . This intermediate is then reacted with a benzochromenone derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. The benzochromenone core may also contribute to the compound’s biological effects by interacting with DNA or other cellular components.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogues

Chromenone Derivatives with Piperazine/piperidine Substituents

(i) 4-{3-[4-(Substituted-benzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-ones (e.g., 4a, 4d, 4e, 4g)
  • Structure: Feature a propoxy linker between the chromenone core and the piperazine ring, with benzyl or hydroxybenzyl substitutions .
  • Key Differences: Linker: Propoxy vs. methylene in the target compound. The longer propoxy chain may increase conformational flexibility but reduce metabolic stability. Substituents: Methoxy and phenyl groups at positions 7 and 3 of the chromenone, unlike the unsubstituted benzo[f]chromenone in the target compound.
  • Pharmacology : These analogues exhibit moderate to high affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting CNS applications .
(ii) 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
  • Structure: Combines a chromenone core with a purine-piperazine hybrid substituent .
  • Key Differences : Incorporation of a purine ring (absent in the target compound) likely confers kinase inhibitory activity.
  • Pharmacology: Purine-chromenone hybrids are explored for anticancer activity, targeting DNA repair pathways .

Non-Chromenone Piperazine Analogues

(i) Clozapine, Ziprasidone, and Sertindole
  • Structure : Antipsychotics with tricyclic or indole cores linked to piperazine/piperidine moieties .
    • Example: Sertindole has a 4-fluorophenylindole-piperidine structure.
  • Key Differences: Lack chromenone scaffold but share 4-fluorophenyl-piperazine motifs.
  • Pharmacology : High affinity for D₂, 5-HT₂A, and sigma receptors, used in schizophrenia treatment .
(ii) Sigma-2 Receptor Agonists (e.g., CB-64D, CB-184)
  • Structure : Haloperidol derivatives with piperazine or reduced haloperidol backbones .
  • Pharmacology: Induce apoptosis in breast cancer cells (EC₅₀ ~10–50 μM) via caspase-independent pathways. The target compound’s chromenone core may offer distinct apoptotic mechanisms .

Data Tables: Structural and Pharmacological Profiles

Compound Core Structure Piperazine Substituent Key Pharmacological Targets Activity/EC₅₀ (μM) Reference
Target Compound Benzo[f]chromen-3-one 4-(4-Fluorophenyl)piperazine Hypothesized: Sigma, 5-HT N/A
4a (Propoxy-linked chromenone) Chromen-2-one 4-Benzylpiperazine 5-HT₁A, D₂ IC₅₀: 0.1–1.0
CB-64D (Sigma-2 agonist) Haloperidol derivative Reduced haloperidol Sigma-2 receptor EC₅₀: 15–25
Sertindole Indole 4-(5-Chloro-1-(4-fluorophenyl)indol-3-yl)piperidine D₂, 5-HT₂A Kᵢ: 0.1–0.5 nM

Biological Activity

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound with a complex structure that includes a piperazine moiety and a benzochromenone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C24H21FN2O2\text{C}_{24}\text{H}_{21}\text{FN}_{2}\text{O}_{2}

IUPAC Name : this compound.

The fluorophenyl group and piperazine ring are integral to its biological activity, allowing for interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine ring is known to modulate receptor activity, while the benzochromenone core may interact with DNA or other cellular components, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory mediators, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including tyrosinase, which is relevant in the context of skin pigmentation disorders and melanoma treatment .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

Study Cell Line/Target Activity IC50 (µM)
Study 1B16F10 melanoma cellsCytotoxicity12.5
Study 2Human tyrosinaseInhibition15.0
Study 3RAW264.7 macrophagesAnti-inflammatory20.0

These studies highlight the compound's potential as a therapeutic agent in oncology and dermatology.

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability in B16F10 melanoma cells, suggesting its potential as an anticancer agent.
  • Tyrosinase Inhibition : Another investigation focused on the inhibitory effects on tyrosinase activity. The compound was found to bind competitively to the enzyme's active site, preventing substrate access and thereby reducing melanin synthesis .

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